molecular formula C19H16N4O4 B2728681 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide CAS No. 899954-51-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide

Cat. No. B2728681
CAS RN: 899954-51-9
M. Wt: 364.361
InChI Key: SJAQUMYNENAFAH-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide, also known as EPB or EPB-53, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized by scientists at the University of Texas MD Anderson Cancer Center and has since gained attention for its ability to selectively target cancer cells while sparing healthy cells.

Scientific Research Applications

Synthesis and Characterization

A significant portion of the research on related compounds involves their synthesis and characterization. For instance, studies have demonstrated the synthesis of complex molecular structures through the reaction of nitrobenzamide derivatives with various agents, leading to the formation of compounds with potential applications in materials science and pharmacology (Mishra et al., 2018). Similarly, research on the structural analysis of N-phenyl-2-nitrobenzamide, a compound likely related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide, has provided insights into its molecular dimensions and potential as an intermediate in biosynthesis processes (Jackson et al., 2002).

Applications in Material Science

Another area of application is in material science, where similar compounds have been explored for their physicochemical properties. For example, research on polybenzoxazine with phenylnitrile functional groups has investigated their thermal stability and dynamic mechanical properties, revealing improved thermal stability compared to analogous compounds without the phenylnitrile group (Qi et al., 2009). Such studies indicate the potential of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide and related compounds in the development of new materials with enhanced thermal and mechanical properties.

Pharmacological Potential

In the pharmacological domain, the structural modification and investigation of related compounds have shown promise for improving biological effects. For instance, the modification of anticestodal drugs to form water-soluble ammonium salts while retaining pharmacophoric groups suggests a method for enhancing the antihelminthic effect of similar compounds (Galkina et al., 2014).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAQUMYNENAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide

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